The synthesis of tenecteplase involves recombinant DNA technology. It is typically produced in Chinese hamster ovary cells, which are genetically modified to express the tenecteplase protein. The production process includes several key steps:
Tenecteplase has a molecular weight of approximately 60 kDa. Its structure consists of three key mutations compared to native tissue plasminogen activator: T103N, N117Q, and KHRR (296–299)AAAA. These modifications enhance its stability and fibrin specificity . The structural analysis reveals that these mutations contribute to its improved pharmacokinetic profile, allowing for effective thrombolysis with reduced systemic clearance.
Tenecteplase functions through a series of biochemical reactions:
The reaction can be summarized as follows:
The mechanism of action of tenecteplase involves several steps:
This mechanism results in rapid restoration of blood flow with minimal systemic effects due to its targeted action on fibrin .
These properties contribute to its efficacy as a therapeutic agent in clinical settings.
Tenecteplase has been primarily studied for:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: